Ácido 5-acetamido-4-hidroxi-2-fenoxi-6-(1,2,3-trihidroxietil)oxano-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

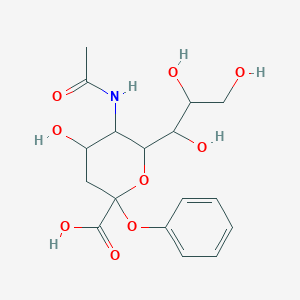

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid is a useful research compound. Its molecular formula is C17H23NO9 and its molecular weight is 385.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad analgésica

Los derivados del ácido 5-acetamido-2-hidroxi benzoico se han estudiado por su actividad analgésica . Los derivados se sintetizaron y su elucidación estructural se realizó mediante 1H NMR y 13C NMR . Los cambios en el metilo en grupos más grandes como fenilo y bencilo tienen como objetivo aumentar su selectividad sobre la ciclooxigenasa 2 (COX-2) . Un estudio in silico mostró que estos derivados tienen una mejor biodisponibilidad y afinidad de unión con el receptor COX-2 .

Fármacos antiinflamatorios

Los derivados del ácido 5-acetamido-2-hidroxi benzoico se han propuesto para el diseño, síntesis y evaluación de nuevos fármacos antiinflamatorios no esteroideos (AINE) con mejor actividad y menores efectos secundarios .

Nutraceúticos para el desarrollo del cerebro infantil

El ácido N-acetil-d-neuramínico (NeuAc), un ácido siálico bien conocido y bien estudiado, se encuentra en los glucolípidos y glucoproteínas de la superficie celular, donde realiza una variedad de funciones biológicas . Se ha sugerido el uso de NeuAc como nutraceútico para el desarrollo del cerebro infantil .

Intermedio para la producción farmacéutica

NeuAc se ha utilizado como intermedio para la producción farmacéutica . Se ha informado que la síntesis enzimática utilizando N-acetil-glucosamina (GlcNAc) 2-epimerasa (AGE) para la epimerización y N-acetil-d-neuramínico liasa (NAL) para la condensación aldólica, produce NeuAc con alta eficiencia de producción .

Eventos de reconocimiento celular

NeuAc generalmente se fusiona en el extremo no reductor de glucolípidos y glucoproteínas en la membrana celular y participa en eventos de reconocimiento celular

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 2-O-Phenyl-alpha-D-N-acetylneuraminic acid, is an enzyme pivotal in the malignant progression of select malignancies such as breast and lung cancer . It is also a specific inhibitor of NEU (endogenous neuraminidase), which plays a crucial role in neural processes and pathways .

Mode of Action

The compound exerts its remarkable inhibitory prowess by engaging with its target enzyme . It inhibits the activity of endogenous neuraminidase, thereby affecting the development and function of neural processes and pathways that depend on the sialic acid deacetylation cycle .

Biochemical Pathways

The compound’s interaction with its targets affects the sialic acid deacetylation cycle, which is crucial for neural processes and pathways . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of key enzymes, leading to potential therapeutic effects against certain types of cancer . It also affects neural processes and pathways by inhibiting endogenous neuraminidase .

Actividad Biológica

5-Acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is C18H24N2O11, indicating a structure rich in functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and hydroxylation processes, leading to the formation of the tetrahydropyran ring and various substituents that enhance its pharmacological properties .

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. Studies have shown that compounds with similar structures can inhibit oxidative stress markers in vitro .

- Antimicrobial Effects : Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. Its phenoxy moiety is particularly effective against Gram-positive bacteria .

- Anti-inflammatory Properties : The acetamido group is known to modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Biological Activity

To better understand the unique properties of 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Acetylneuraminic Acid | Sialic acid structure | Antiviral properties |

| 4-Nitrophenol | Simple phenolic structure | Antiseptic properties |

| Dexamethasone | Steroidal structure with hydroxyls | Anti-inflammatory effects |

This table highlights how the unique glycosylated structure of 5-acetamido-4-hydroxy compounds may confer distinct biological activities not found in simpler analogs.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Antioxidant Activity Study : A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various derivatives of phenolic compounds. Results indicated that 5-acetamido derivatives exhibited significant inhibition of lipid peroxidation compared to control groups .

- Antimicrobial Testing : In a series of assays against common bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potent antimicrobial activity .

- In vitro Anti-inflammatory Assessment : Research published by Liu et al. (2021) evaluated the anti-inflammatory effects of this compound on macrophage cell lines. The findings revealed a dose-dependent reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOVUNWVDMMYKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400752 |

Source

|

| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15964-32-6 |

Source

|

| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.